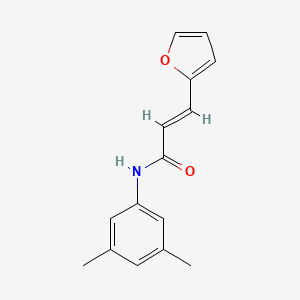

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-8-12(2)10-13(9-11)16-15(17)6-5-14-4-3-7-18-14/h3-10H,1-2H3,(H,16,17)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRTZNWTZLLXGF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the condensation of 3,5-dimethylphenylamine with furan-2-carboxaldehyde under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: The corresponding amide.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the N-arylcinnamamides/anilides family, where key structural variations include:

- Anilide ring substituents : 3,5-dimethylphenyl vs. halogen (F, Cl), trifluoromethyl (CF₃), or methoxy groups.

- Acrylamide moiety : Furan-2-yl vs. phenyl, chlorophenyl, or trifluoromethylphenyl groups.

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, F, Cl) enhance antimicrobial and PET-inhibiting activities by increasing lipophilicity and membrane permeability . The target compound’s 3,5-dimethyl groups are electron-donating, which may reduce potency compared to CF₃ or halogenated analogues.

- Furan vs.

Antimicrobial Activity

While the target compound lacks direct antimicrobial data, structurally related N-arylcinnamamides with CF₃ or Cl substituents exhibit potent activity:

- CF₃ derivatives : MICs as low as 0.15 µM against Staphylococcus aureus and MRSA .

- Chlorinated derivatives : Broader spectra, including activity against mycobacteria (MIC ~1 µM) .

The furan moiety’s reduced lipophilicity (compared to CF₃ or Cl) may limit the target compound’s antimicrobial efficacy, as lipophilicity strongly correlates with membrane penetration in Gram-positive bacteria .

Physicochemical Properties

Table 2: Comparative Lipophilicity and Electronic Parameters

*Estimated using ACD/Percepta software ().

Key Trends :

- Lipophilicity : The target compound’s logP (~2.5) is lower than chlorinated (logP ~3.1) but higher than CF₃-containing analogues (logP ~0.97), balancing solubility and membrane permeability.

- Electronic effects : The dimethyl group’s σ value (-0.17) indicates electron donation, contrasting with the electron-withdrawing effects of CF₃ (+0.43) or Cl (+0.37) .

Toxicity and Selectivity

In contrast, CF₃-containing analogues in and exhibited low cytotoxicity in mammalian cells, indicating substituent-dependent toxicity .

Biological Activity

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the condensation of 3,5-dimethylphenylamine with furan-2-carboxaldehyde under acidic or basic conditions to form a Schiff base. This intermediate can then undergo further reactions to yield the final product through methods such as the Wittig reaction.

Anticancer Potential

The compound has been explored for its anticancer properties. Its mechanism of action may involve the modulation of specific cellular pathways that lead to apoptosis in cancer cells. The furan ring present in its structure is known to enhance interactions with biological targets, possibly leading to increased cytotoxicity against tumor cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may bind to enzymes or receptors that are pivotal in signaling pathways related to inflammation and cancer progression. This interaction can modulate their activity and influence cellular processes such as proliferation and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| (2E)-N-(3,5-dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamide | Thiophene ring | Antimicrobial and anticancer properties reported |

| (2E)-N-(3,5-dimethylphenyl)-3-(pyridin-2-yl)prop-2-enamide | Pyridine ring | Potential neuroprotective effects noted |

| (2E)-N-(3,5-dimethylphenyl)-3-(benzofuran-2-yl)prop-2-enamide | Benzofuran ring | Enhanced interactions with biological targets |

The presence of the furan ring in this compound imparts distinct electronic and steric properties that may enhance its reactivity and biological interactions compared to other derivatives.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research has highlighted the importance of structural modifications in enhancing biological activity. For example:

- Anticancer Studies : A series of studies on furan-containing compounds have demonstrated their ability to inhibit cancer cell lines through apoptosis induction.

- Antimicrobial Evaluations : Similar compounds have been evaluated for their efficacy against bacterial strains, showing promising results that warrant further exploration for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.